

Bopindolol Fumarate: A Comprehensive Technical Guide for Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest	
Compound Name:	Bopindolol fumarate
Cat. No.:	B12422926

CAS Number: 79125-22-7

Chemical Name: (E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

This technical guide provides an in-depth overview of **Bopindolol fumarate**, a non-selective β -adrenergic receptor antagonist. Designed for research, this document consolidates key data on its physicochemical properties, pharmacology, pharmacokinetics, and clinical applications. It also includes data to facilitate a comprehensive understanding of this compound.

Physicochemical Properties

Bopindolol fumarate is the fumarate salt of Bopindolol. As a prodrug, Bopindolol is converted in the body to its active metabolite, pindolol.^[1] The following table summarizes its physicochemical properties.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₂ N ₂ O ₇	[2]
Molecular Weight	496.6 g/mol	[2]
CAS Number	79125-22-7	[2]
Appearance	Solid	[3]
Water Solubility	3.3 mg/mL (malonate salt)	[1]
logP (Predicted)	4.45 - 4.7	[1]
pKa (Strongest Acidic)	16.8 (Predicted)	[1]
pKa (Strongest Basic)	9.5 (Predicted)	[1]

Pharmacology

Bopindolol is a non-selective antagonist of β 1- and β 2-adrenergic receptors with partial agonist activity, also known as intrinsic sympathomimetic activity at the β 2-adrenergic receptor.^[4] The active metabolite of Bopindolol, pindolol, also interacts with serotonin receptors, specifically acting as a 5-HT1A and 5-HT2A receptor antagonist. This interaction with serotonin receptors contributes to its overall pharmacological profile.

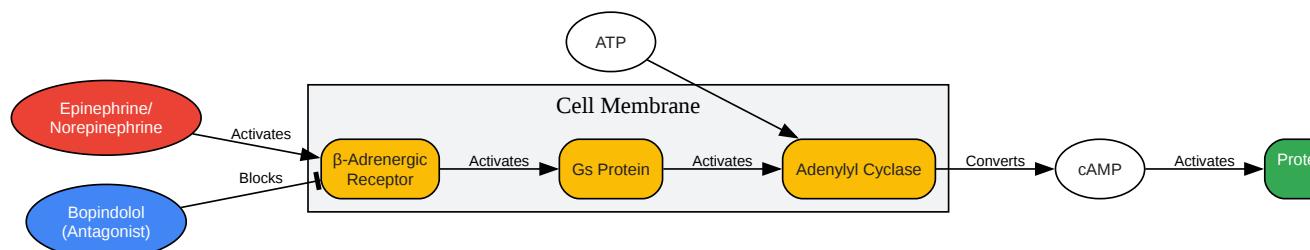
Mechanism of Action

Bopindolol exerts its therapeutic effects primarily through the antagonism of β -adrenergic receptors. By blocking these receptors, it inhibits the actions of norepinephrine. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.^[1] Its partial agonist activity means that it can cause some degree of receptor activation, which may mitigate some of the adverse effects associated with complete β -blockade, such as bradycardia.

The interaction of its active metabolite, pindolol, with 5-HT1A receptors is of particular interest in the context of neuropsychopharmacology. Pindolol's partial agonist activity at 5-HT1A receptors can lead to an increase in serotonin release, which is a mechanism being explored for augmenting the effects of antidepressant medications.

Pharmacodynamics

The pharmacodynamic properties of Bopindolol and its active metabolite have been characterized through various in vitro and in vivo studies. The following table summarizes antagonist potency (pA2) values.

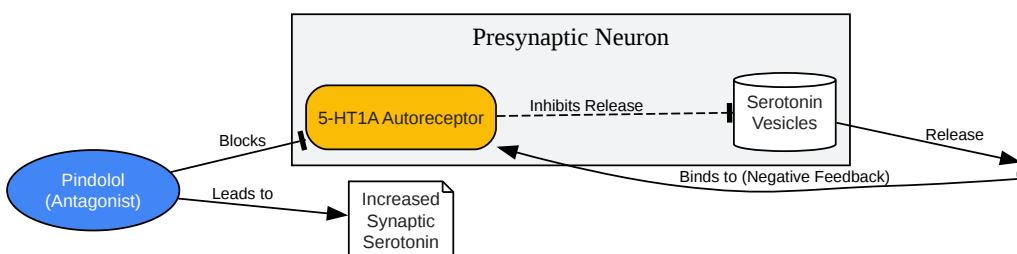

Compound	Receptor	pKi / pA2 Value	Study Details
Bopindolol	$\beta 1$ -Adrenoceptor	pKi: 7.44 ± 0.12	Radioligand binding assay in COS-7 cells
Bopindolol	$\beta 2$ -Adrenoceptor	More selective for $\beta 2$ than $\beta 1$	Radioligand binding assay in rat brain and heart
Metabolite 18-502	β -Adrenoceptors	Higher pKi and pA2 than Bopindolol	Radioligand binding assay and pharmacological assessment
Pindolol	5-HT1A Receptor	Ki: 6.4 nmol/L	Radioligand binding assay in CHO-h HT1A cells
Pindolol	5-HT1A Receptor	Ki: 8.9 nM	Receptor binding assay
Pindolol	5-HT1B Receptor	IC50: 6.8 nM	Receptor binding assay

Signaling Pathways

The signaling pathways affected by Bopindolol are primarily those downstream of β -adrenergic and 5-HT1A receptors.

β -Adrenergic Receptor Signaling

Bopindolol, as a β -blocker, antagonizes the G-protein coupled β -adrenergic receptors. This action inhibits the activation of adenylyl cyclase, leading to and consequently, decreased protein kinase A (PKA) activity.



[Click to download full resolution via product page](#)

β -Adrenergic Receptor Signaling Pathway Antagonism by Bopindolol.

5-HT1A Receptor Signaling

The active metabolite of Bopindolol, pindolol, acts as an antagonist at presynaptic 5-HT1A autoreceptors. This action blocks the negative feedback mechanism, leading to increased synaptic serotonin levels.

[Click to download full resolution via product page](#)

Pindolol's Antagonism of Presynaptic 5-HT1A Autoreceptors.

Pharmacokinetics

Bopindolol is well-absorbed after oral administration and is rapidly hydrolyzed to its active metabolite. The pharmacokinetic parameters of hydrolyzed

Parameter	Young Healthy Men (n=17)	Elderly Healthy Men (n=20)	Source
t _{1/2} β (h)	Increased by 40% in elderly	Increased by 40% vs. young	[10]
AUC(0-24h)	Increased by 26% in elderly	Increased by 26% vs. young	[10]
C _{max}	Not significantly different	Not significantly different	[10]
t _{max}	Not significantly different	Not significantly different	[10]
CL/f	Not significantly different	Not significantly different	[10]
Absolute Bioavailability	~70%	-	[11]

Clinical Efficacy and Safety

Bopindolol has been investigated in numerous clinical trials, primarily for the treatment of hypertension.

Efficacy in Hypertension

Clinical studies have demonstrated that Bopindolol, administered once daily, effectively reduces blood pressure in patients with mild to moderate essential hypertension.

- In a multi-center, single-blind, placebo-controlled trial with 44 hypertensive patients, Bopindolol (1-2 mg daily) significantly reduced supine blood pressure by 10 mmHg after 12 weeks of treatment.[2]
- Another study involving 13 hypertensive patients showed a significant reduction in blood pressure with a mean effective dose of 2.2 mg per day.[13]
- A double-blind study comparing Bopindolol with metoprolol in 86 hypertensive patients found both drugs to be equally effective in controlling blood pressure below 95 mmHg in monotherapy.[12]

Safety and Tolerability

Bopindolol is generally well-tolerated. The incidence of adverse effects has been reported as low in clinical trials.[12][13]

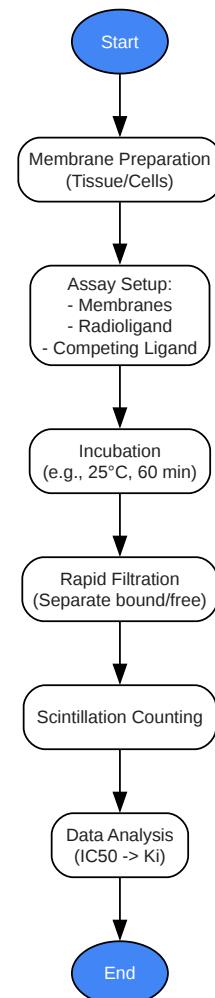
A dose-response study in 115 hypertensive patients observed a trend toward an increase in the incidence of side effects with increasing dosage (0.5 mg daily). The most common adverse events are not consistently reported across all studies. Commonly reported side effects for beta-blockers include fatigue, dizziness, and bradycardia.

Experimental Protocols

Radioligand Binding Assay for β -Adrenoceptor Affinity

This protocol is a representative method for determining the binding affinity of Bopindolol and its metabolites to β -adrenergic receptors, based on published procedures.

Objective: To determine the pKi values of Bopindolol and its metabolites for β 1- and β 2-adrenergic receptors.


Materials:

- Membrane preparations from rat heart (rich in β 1) and rat lung (rich in β 2) or from cells expressing recombinant human β 1- and β 2-adrenoceptors (e.g., HEK293T cells).
- Radioligands: [³H]CGP 12177 (non-selective β -antagonist) or [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP).
- **Bopindolol fumarate** and its metabolites (e.g., 18-502).
- Non-labeled ligands for determining non-specific binding (e.g., propranolol).

- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in ice-cold buffer to determine the concentration of the membrane suspension.
- Binding Assay: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the competing ligand (Bopindolol or its metabolites).
- Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC₅₀ values (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). Calculate Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[Click to download full resolution via product page](#)

Workflow for Radioligand Binding Assay.

HPLC Method for Determination of Bopindolol

The following is a representative HPLC method for the determination of Bopindolol in pharmaceutical preparations, based on published methods for related compounds.

Objective: To quantify the amount of Bopindolol in a pharmaceutical formulation.

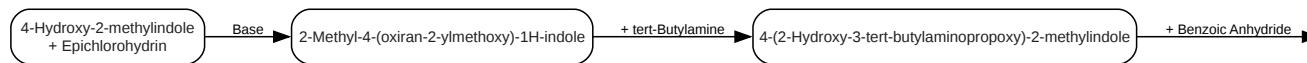
Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Reagents:

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to a specific pH with phosphoric acid).
- **Bopindolol fumarate** reference standard.

Chromatographic Conditions:


- Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Procedure:

- Standard Solution Preparation: Accurately weigh and dissolve the **Bopindolol fumarate** reference standard in the mobile phase to prepare a stock working standard solutions by diluting the stock solution.
- Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Transfer a portion of the powder equivalent to a known amount of the sample to the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 μ m filter.
- Chromatography: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the Bopindolol peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of the peak area with the calibration curve generated from the standard solutions.

Synthesis

The synthesis of Bopindolol typically involves a multi-step process. A general synthetic route is outlined below.

[Click to download full resolution via product page](#)

General Synthetic Pathway for **Bopindolol Fumarate**.

A more detailed, step-by-step synthesis protocol would require access to proprietary manufacturing information or detailed laboratory synthesis public domain.

Conclusion

Bopindolol fumarate is a well-characterized, long-acting, non-selective β -adrenergic receptor antagonist with partial agonist activity. Its established value as a valuable therapeutic option for the management of hypertension. The dual action of its active metabolite on both the adrenergic and serotonergic systems has led to its use in other therapeutic areas. This technical guide provides a comprehensive summary of the available data on **Bopindolol fumarate**, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com